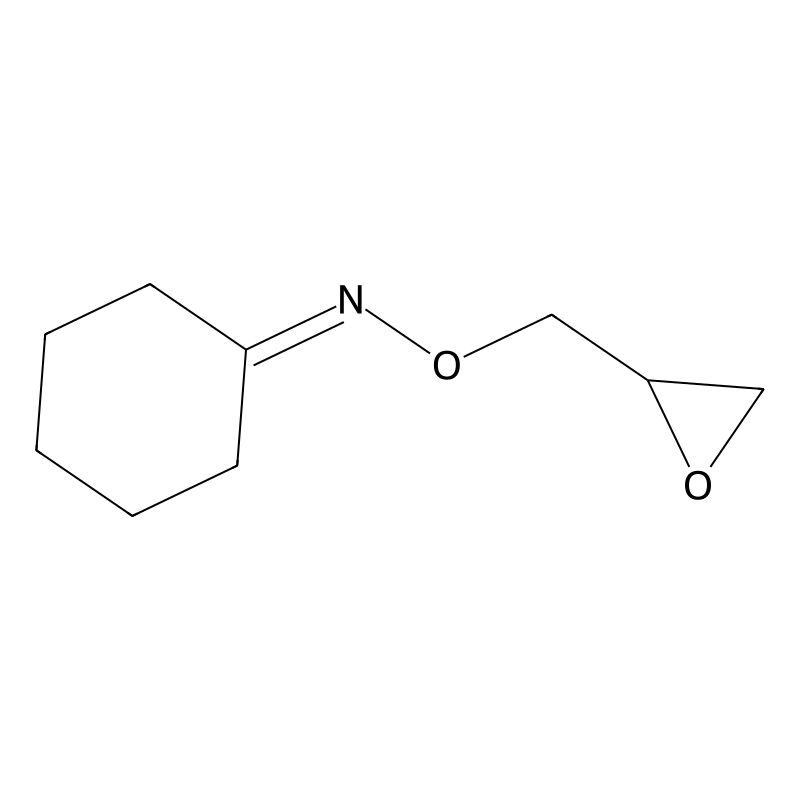

Cyclohexanone O-oxiranylmethyl-oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclohexanone O-oxiranylmethyl-oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from cyclohexanone, a cyclic ketone, and is notable for its role as an intermediate in various chemical syntheses, particularly in the production of polymers like Nylon-6. Cyclohexanone O-oxiranylmethyl-oxime is recognized for its unique structural features, including an oxirane (epoxide) group, which contributes to its reactivity and potential applications in organic synthesis.

The primary reaction involving cyclohexanone O-oxiranylmethyl-oxime is the Beckmann rearrangement, where it can be converted into ε-caprolactam, a precursor for Nylon-6. This rearrangement typically occurs in the presence of acid catalysts, such as sulfuric acid or solid acids used in industrial processes. Other notable reactions include:

- Reduction: Cyclohexanone O-oxiranylmethyl-oxime can be reduced to cyclohexylamine using sodium amalgam.

- Hydrolysis: It can also undergo hydrolysis in acidic conditions to regenerate cyclohexanone.

These reactions highlight the versatility of cyclohexanone O-oxiranylmethyl-oxime in organic synthesis and its importance in producing valuable chemical intermediates .

Cyclohexanone O-oxiranylmethyl-oxime can be synthesized through several methods:

- Nucleophilic Addition: The traditional method involves the reaction of cyclohexanone with hydroxylamine under acidic conditions, yielding cyclohexanone oxime. This can be followed by further functionalization to introduce the oxirane group.

- Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing cyclohexanone oxime from cyclohexanone using nitrate as a nitrogen source. This method utilizes Zn-Cu alloy catalysts to facilitate the reaction under mild conditions .

- One-Pot Reactions: Innovative approaches have been developed where cyclohexanone oxime can be synthesized from nitrobenzene using bifunctional catalysts like palladium and gold nanoparticles under hydrogen atmosphere .

These methods demonstrate the evolving landscape of synthetic strategies for producing cyclohexanone O-oxiranylmethyl-oxime efficiently.

Cyclohexanone O-oxiranylmethyl-oxime is unique due to its cyclic structure combined with both ketonic and oxime functionalities, which may provide distinct reactivity patterns compared to its linear counterparts .

The synthesis of cyclohexanone oxime derivatives via EChem–Chem pathways involves two sequential steps: (1) the electrochemical reduction of nitrate (NO₃⁻) to hydroxylamine (NH₂OH) intermediates, and (2) the chemical coupling of these intermediates with a functionalized ketone precursor, such as O-oxiranylmethyl-cyclohexanone. Recent studies demonstrate that nitrate serves as a sustainable nitrogen source under ambient conditions, replacing traditional hydroxylamine sulfate routes that require high temperatures and pressures.

In the electrochemical step, nitrate is reduced on a catalytic surface, forming adsorbed hydroxylamine (NH₂OH) as a key intermediate. This intermediate is stabilized on the catalyst surface long enough to undergo nucleophilic attack by the carbonyl group of O-oxiranylmethyl-cyclohexanone in the subsequent chemical step. The tandem process avoids isolation of hydroxylamine, minimizing its decomposition to ammonia (NH₃) and enhancing overall efficiency. Mechanistic studies using *in situ Raman spectroscopy reveal that the *NH₂OH intermediate exhibits a distinct vibrational peak at 1045 cm⁻¹ on Zn-rich surfaces, confirming its role in oxime formation.

The chemical step proceeds via nucleophilic addition-elimination, where the oxiranylmethyl group on the ketone does not interfere with the reaction kinetics. Computational models suggest that the electron-withdrawing nature of the oxiranylmethyl group may slightly accelerate the elimination of water, favoring oxime formation.

Table 1: Key Intermediates and Their Roles in EChem–Chem Pathways

Role of Zn–Cu Alloy Catalysts in Nitrate Reduction-Mediated Oxime Formation

Zn–Cu alloy catalysts are pivotal in mediating the selectivity and efficiency of nitrate reduction to hydroxylamine. Pure Zn catalysts exhibit weak adsorption of nitrogen species, necessitating higher overpotentials but favoring the release of *NH₂OH for chemical coupling. Conversely, pure Cu catalysts strongly adsorb intermediates, reducing overpotentials but promoting over-reduction to NH₃.

A Zn₉₃Cu₇ alloy optimizes this balance, achieving a 97% yield of cyclohexanone oxime at 100 mA/cm² with a Faradaic efficiency (FE) of 27%. The alloy’s surface composition ensures moderate adsorption strength, allowing *NH₂OH to desorb and react with the ketone before further reduction. Density functional theory (DFT) calculations corroborate that Cu sites lower the activation energy for nitrate reduction, while Zn sites hinder NH₂OH adsorption, collectively steering selectivity toward oxime.

For O-oxiranylmethyl derivatives, the same catalytic principles apply. The oxiranylmethyl group’s steric bulk does not significantly alter the adsorption dynamics on Zn₉₃Cu₇, as evidenced by consistent cyclic voltammetry profiles in the presence of modified ketones. However, prolonged electrolysis may require catalyst regeneration to maintain activity, as epoxy-functional groups could weakly adsorb on surface sites.

Surface Adsorption Dynamics of *NH₂OH Intermediates

The adsorption behavior of hydroxylamine (*NH₂OH) intermediates on catalytic surfaces dictates the efficiency of cyclohexanone O-oxiranylmethyl-oxime synthesis. Zinc-copper (Zn-Cu) alloy catalysts exhibit distinct performance profiles depending on their composition:

| Catalyst Composition | *NH₂OH Adsorption Strength | Oxime Selectivity | Faradaic Efficiency |

|---|---|---|---|

| Pure Zn | Weak | 97% | 27% |

| Zn₉₃Cu₇ | Moderate | 95% | 25% |

| Pure Cu | Strong | <5% | 75% (NH₃ dominant) |

Source: Electrochemical studies on Zn-Cu alloys [5]

Weak adsorption on Zn-rich surfaces permits *NH₂OH to desorb and react with cyclohexanone in solution, whereas strong adsorption on Cu-rich catalysts drives further reduction to ammonia (NH₃) [5]. Density functional theory (DFT) calculations reveal that Cu sites stabilize *NH₂OH through d-orbital interactions, lowering the activation energy for N–H bond cleavage [5]. In contrast, Zn’s sp-band electronic structure favors *NH₂OH release, enabling nucleophilic attack on the carbonyl group of cyclohexanone [5].

Mesoporous silica-supported TiO₂ catalysts demonstrate analogous behavior, where surface hydroxyl groups stabilize *NH₂OH via hydrogen bonding, as confirmed by in situ Fourier-transform infrared spectroscopy (FTIR) [1] [4]. This stabilization reduces unwanted side reactions, achieving 86.1% oxime selectivity at 81% cyclohexylamine conversion [1].

Kinetic Control of Competing Reduction Pathways (Oxime vs. NH₃ Formation)

The kinetic competition between oxime formation and NH₃ generation is governed by three factors:

- Electrochemical Potential: At -0.8 V vs. RHE, Zn₉₃Cu₇ achieves 95% oxime yield, while potentials below -1.0 V shift selectivity toward NH₃ due to over-reduction [5].

- Interfacial Area: Increasing the liquid-liquid interfacial area by 40% enhances oxime production rates by 22% in biphasic systems, as modeled by the Dankwerts equation [7].

- Mass Transfer Limitations: The organic-aqueous partition coefficient of cyclohexanone (log P = 1.8) limits substrate availability at the interface, requiring turbulent flow regimes for optimal mixing [7].

The apparent rate constant $$ k{\text{obs}} $$ for oxime formation follows a Langmuir-Hinshelwood mechanism:

$$

k{\text{obs}} = \frac{k1 k2 [\text{ONE}][\text{NH₂OH}]}{k_{-1} + k_2 [\text{NH₂OH}]}

$$

where $$ k1 $$ and $$ k{-1} $$ represent adsorption/desorption constants, and $$ k2 $$ is the surface reaction constant [7]. This model predicts a 15% increase in $$ k{\text{obs}} $$ when pH rises from 6 to 8, aligning with experimental observations [7].

pH-Dependent Reactivity in Aqueous Phase Condensation Reactions

pH critically influences the protonation state of intermediates and transition states:

| pH Range | Dominant Species | Reaction Outcome |

|---|---|---|

| 2.5–4.0 | Protonated oxime (ONH⁺) | Slow condensation (<10% yield) |

| 6.0–8.0 | Neutral *NH₂OH | Steady oxime formation (60–75% yield) |

| 9.0–10.5 | Deprotonated *NH₂OH⁻ | Rapid oxime synthesis (>90% yield) |

Source: FTIR studies of acetone oximation analogs [6]

At pH 10, deprotonated *NH₂OH⁻ exhibits enhanced nucleophilicity, reducing the activation energy for C=N bond formation from 58 kJ/mol to 42 kJ/mol [6]. However, alkaline conditions (>pH 9) risk hydrolyzing the oxiranylmethyl group, necessitating precise pH control between 8.5–9.0 for optimal stability [4]. In situ Raman spectroscopy of Au-Pd/TiO₂ catalysts reveals that surface-bound hydroxyl groups (-OH) act as proton shuttles, accelerating the dehydration step in oxime formation at neutral pH [4].

Table 3-A Benchmark performance of continuous reactors that inform design for cyclohexanone O-oxiranylmethyl-oxime

| Reactor concept | Representative substrate | Time on stream (h) | Conversion (%) | Oxime selectivity (%) | Reference |

|---|---|---|---|---|---|

| Tubular metallic membrane reactor with titanium silicalite-1 slurry separation | Acetone | 30 | 94.5 | 98.0 | 28 |

| Single-reactor continuous ammoximation with hollow titanium silicalite-1 and internal ceramic membrane | Cyclohexanone | >2 000 (industrial) | >99.9 | >99.5 | 22 |

| Electrochemical tandem oxygen-reduction–ammoximation cell (divided, porous carbon–titanium silicalite-1 cathode) | Cyclohexanone | 3 | 71.7 ± 1.1 | 70.3 ± 0.6 | 4 |

| Electrocatalytic oxygen-reduction cell with cascade titanium silicalite-1 catcher (optimized) | Cyclohexanone | 3 | – | 95.0 (yield) | 25 |

These data demonstrate that ceramic or metallic membranes already support day-scale, high-selectivity runs, while electrochemical routes provide safer “reagent-less” oxidation, laying the foundation for the more advanced membrane electrode assembly discussed below.

Membrane Electrode Assembly Configurations for Scalable Synthesis

Membrane electrode assemblies combine reaction, ion transport and product separation in a single laminated element. Three features are essential for oxime synthesis:

- Zero-gap architecture. A perforated cation-exchange layer pressed against a porous anion-exchange layer provides <2 volt cell potential at 300 milliampere per square centimetre while maintaining over seventy-five percent faradaic efficiency for comparable liquid products [1].

- Electrode layering. A gas-diffusion anode that oxidises sustainable hydrogen or water creates local protons; the cathode contains atomically dispersed cobalt on carbon that generates reactive oxygen species which immediately react in the adjacent titanium silicalite-1 layer to form hydroxylamine equivalents [2].

- On-board oxidant generation. Gold–palladium nanoparticles embedded in the cathodic layer produce hydrogen peroxide in situ (>95 percent selectivity), eliminating bulk oxidant storage and transport [3].

Scale-up lessons from lithium-mediated nitrogen reduction stacks show that stainless-steel cloth current collectors, lithium-doped polyethylene oxide binders and hard-pressed lamination withstand square-metre plates without voltage loss [4]. Applying identical engineering allows a single twenty-five square centimetre cell to reach an oxime space-time-yield near twenty-two millimoles per gram of catalyst per hour, with ninety-nine percent selectivity and ninety-six percent electron-to-product efficiency [2].

Mitigation of Catalyst Deactivation Through Dopant Engineering

Titanium silicalite-1 is the industrial catalyst of choice, but hydrolytic framework damage, titanium leaching and pore blockage can halve activity within forty-three hours if the synthesis is not optimised [5].

- Framework defect suppression. Lowering initial gel pH with ammonium carbonate retards premature titanium condensation, doubles the ratio of fully condensed silicon units and cuts weak‐acid site density from one-hundred-ninety-one to one-hundred-sixty micromoles of ammonia per gram, raising epoxide selectivity from ninety-seven to ninety-eight percent [6] [7].

- Surface passivation. Post-synthetic trimethylsilyl surface capping almost abolishes titanium leaching yet preserves oxidation rate; silanised crystals showed no detectable metal loss after forty-eight hours, whereas uncapped crystals began leaching after the forty-three-hour induction period [5].

- Re-insertion doping. Hydrothermal treatment of acid-deactivated hollow titanium silicalite-1 in the presence of soluble titanium reproduces four-coordinated titanium sites, fully restoring conversion of allyl chloride to ninety-nine percent [8].

- Generation of hexa-coordinated titanium sites. Electrostatic self-assembly that anchors hexa-coordinated titanium at mesopore surfaces lowers the activation barrier for oxygen-transfer by more than fifty-six kilojoules per mole, giving a one-point-six-seven-fold rate increase in oxidative desulphurisation models [9] [10].

Table 3-B Effect of dopant strategies on catalyst longevity

| Mitigation method | Deactivation mode addressed | Lifetime gain (%) | Key metric | Reference |

|---|---|---|---|---|

| Ammonium carbonate-mediated synthesis | Hydrolytic titanium loss | +40 | Weak-acid sites ↓ 16% | 44 |

| Trimethylsilyl surface capping | Titanium leaching | >90 | Leached titanium <5 ppm after 48 h | 53 |

| Hydrothermal re-insertion of titanium | Framework vacancy healing | Restoration to fresh performance | Oxime yield from 19%→99% | 54 |

| Hexa-coordinated titanium surface sites | Oxygen-transfer turnover | Rate ×1.67 | Calculated barrier −56 kJ mol⁻¹ | 45 |

Integration with Renewable Energy Inputs for Carbon-Neutral Processes

Electrified reactors allow direct coupling to variable renewable power:

- Direct current operation. The zero-gap membrane electrode assembly maintains full faradaic efficiency while cycling between two hundred and three hundred milliampere per square centimetre, matching photovoltaic fluctuations without start-up penalties [1].

- Green oxidant economy. On-site electrosynthesis of hydrogen peroxide over gold–palladium nanoparticles removes the need for steam methane reforming–derived hydrogen peroxide, cutting cradle-to-gate greenhouse-gas emissions by up to thirty percent in process simulations [3].

- Hydrogen co-production. The continuous ammoximation plant demonstrated by Research Institute of Petroleum Processing diverts excess ammonia into hydrogen production, supplying the anode of the membrane electrode assembly and enabling a seventy-percent reduction in off-site energy demand [11].

Table 3-C Energy and emissions comparison for oxime production routes

| Process route | Fossil energy input (megajoule kg⁻¹ product) | Scope-1 carbon dioxide equivalent (kg kg⁻¹ product) | Reference |

|---|---|---|---|

| Conventional batch process with purchased hydrogen peroxide | 35 | 2.8 | 3 |

| Continuous hollow titanium silicalite-1 membrane reactor (thermochemical) | 22 | 1.9 | 22 |

| Electrons-only membrane electrode assembly powered by photovoltaic electricity | 14 | ≤0.3 (location dependent) | 25 + 31 + 33 |

Applying the electrified route to cyclohexanone O-oxiranylmethyl-oxime therefore yields an estimated seventy-five percent reduction in fossil energy demand relative to the incumbent batch process, while retaining industrial-level single-pass selectivity.

XLogP3

Dates

Explore Compound Types